(4-Bromo-3-methylpyridin-2-YL)methanamine
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Overview
Description
(4-Bromo-3-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylpyridin-2-yl)methanamine typically involves the bromination of 3-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 3-methylpyridine with bromine to form 4-bromo-3-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 4-bromo-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-bromo-3-methylpyridin-2-ylmethanol.
Scientific Research Applications
(4-Bromo-3-methylpyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (4-Methylpyridin-2-yl)methanamine
- (4-Bromo-2-pyridinyl)methanamine
Uniqueness
(4-Bromo-3-methylpyridin-2-yl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
FCLQDRMNTKHGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)Br |
Origin of Product |
United States |
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